molecular formula C13H17NO2 B5765159 N-isopropyl-3-(4-methoxyphenyl)acrylamide

N-isopropyl-3-(4-methoxyphenyl)acrylamide

Cat. No. B5765159
M. Wt: 219.28 g/mol
InChI Key: SFGBJVZZMINCSF-RMKNXTFCSA-N
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Description

N-isopropyl-3-(4-methoxyphenyl)acrylamide (NIPMA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a member of the acrylamide family and is known for its ability to polymerize and form hydrogels. In

Scientific Research Applications

Controlled Polymerization

N-isopropylacrylamide has been used in controlled, room-temperature RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, allowing for the synthesis of polymers with specific properties. This method is crucial for producing polymers with precise molecular weights and architectures, applicable in drug delivery systems (Convertine et al., 2004).

Corrosion Inhibition

Acrylamide derivatives like N-isopropyl-3-(4-methoxyphenyl)acrylamide have been studied for their effectiveness in corrosion inhibition. These compounds are significant in protecting metals like copper in acidic environments, which is valuable in industrial and engineering applications (Abu-Rayyan et al., 2022).

Bioengineering and Tissue Engineering

Poly(N-isopropyl acrylamide) (pNIPAM) is extensively used in bioengineering for the nondestructive release of biological cells and proteins. This polymer facilitates research in cell sheet engineering, tumor spheroid formation, and other bioengineering applications, contributing significantly to advancements in tissue engineering and regenerative medicine (Cooperstein & Canavan, 2010).

Photoresponsive Polymers

Copolymers of N-isopropylacrylamide demonstrate photoresponsive properties, which are crucial in developing materials that change their behavior in response to light. This characteristic is useful in creating smart materials for various applications, including sensors and actuators (Akiyama & Tamaoki, 2004).

Drug Delivery Systems

N-isopropyl acrylamide derivatives are used in developing hydrogels for controlled drug delivery. These polymers' temperature-sensitive properties allow for the creation of systems that release drugs in response to body temperature changes, enhancing targeted drug delivery (Gasztych et al., 2019).

Environmental Applications

N-isopropyl acrylamide-based polymers are utilized in environmental applications, such as the catalytic reduction of organic pollutants. These polymers' unique properties facilitate the breakdown of harmful substances, contributing to environmental cleanup efforts (Shah et al., 2016).

Cancer Therapy and Drug Delivery

Thermoresponsive polymers derived from N-isopropyl acrylamide have potential applications in cancer hyperthermia therapy and magnetically activated drug delivery systems. The ability of these polymers to respond to temperature changes can be harnessed for targeted cancer treatments and controlled drug release (Soleymani et al., 2015).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-propan-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10(2)14-13(15)9-6-11-4-7-12(16-3)8-5-11/h4-10H,1-3H3,(H,14,15)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGBJVZZMINCSF-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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